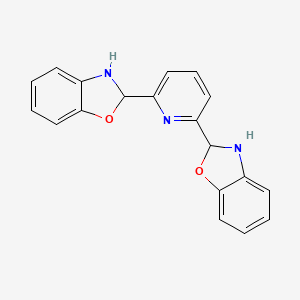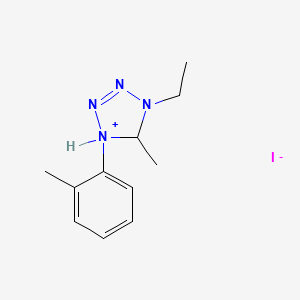
2,2'-(Pyridine-2,6-diyl)bis(2,3-dihydro-1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyridine-2,6-diyl)bis(2,3-dihydro-1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes a central pyridine ring flanked by two benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(2,3-dihydro-1,3-benzoxazole) typically involves the reaction of pyridine-2,6-dicarboxylic acid with o-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(2,3-dihydro-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole rings .
Scientific Research Applications
2,2’-(Pyridine-2,6-diyl)bis(2,3-dihydro-1,3-benzoxazole) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-(Pyridine-2,6-diyl)bis(2,3-dihydro-1,3-benzoxazole) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and leading to specific biological effects . The pathways involved often include coordination to metal centers, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another ligand commonly used in coordination chemistry.
1,10-Phenanthroline: Known for its strong binding affinity to metal ions.
2,2’-Biquinoline: Similar in structure but with quinoline rings instead of benzoxazole.
Uniqueness
What sets 2,2’-(Pyridine-2,6-diyl)bis(2,3-dihydro-1,3-benzoxazole) apart is its unique combination of pyridine and benzoxazole rings, which provides distinct electronic and steric properties. This uniqueness allows it to form complexes with specific metal ions that other ligands may not be able to achieve, making it valuable in specialized applications .
Properties
CAS No. |
60994-20-9 |
|---|---|
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[6-(2,3-dihydro-1,3-benzoxazol-2-yl)pyridin-2-yl]-2,3-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C19H15N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11,18-19,21-22H |
InChI Key |
APOCAMRFGDIFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(O2)C3=NC(=CC=C3)C4NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)


![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)






